molecular formula C21H18N4O5S B11516304 4-Cyano-3-methyl-5-[(2,4,6-trioxo-1-m-tolyl-tetrahydro-pyrimidin-5-ylidenemethyl)-amino]-thiophene-2-carboxylic acid ethyl ester

4-Cyano-3-methyl-5-[(2,4,6-trioxo-1-m-tolyl-tetrahydro-pyrimidin-5-ylidenemethyl)-amino]-thiophene-2-carboxylic acid ethyl ester

Cat. No.: B11516304
M. Wt: 438.5 g/mol
InChI Key: DOBCHLMIWOSCBX-AUEPDCJTSA-N
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Description

ETHYL 4-CYANO-3-METHYL-5-({[(5Z)-1-(3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)THIOPHENE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and a diazinane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-CYANO-3-METHYL-5-({[(5Z)-1-(3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the cyano group: This step often involves a nucleophilic substitution reaction.

    Attachment of the diazinane moiety: This can be done through a condensation reaction with a suitable amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-CYANO-3-METHYL-5-({[(5Z)-1-(3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)THIOPHENE-2-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various esters or amides.

Scientific Research Applications

ETHYL 4-CYANO-3-METHYL-5-({[(5Z)-1-(3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)THIOPHENE-2-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ETHYL 4-CYANO-3-METHYL-5-({[(5Z)-1-(3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)THIOPHENE-2-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and the diazinane moiety can influence its binding affinity and specificity.

Comparison with Similar Compounds

ETHYL 4-CYANO-3-METHYL-5-({[(5Z)-1-(3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)THIOPHENE-2-CARBOXYLATE can be compared with other compounds that have similar structural features:

    Similar Compounds: Compounds such as ethyl 3-cyano-4-methyl-5-oxo-2-quinolinylsulfanyl acetate and other thiophene derivatives.

    Uniqueness: The presence of the diazinane moiety and the specific substitution pattern on the thiophene ring make it unique compared to other similar compounds.

Properties

Molecular Formula

C21H18N4O5S

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 4-cyano-5-[(E)-[6-hydroxy-1-(3-methylphenyl)-2,4-dioxopyrimidin-5-yl]methylideneamino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C21H18N4O5S/c1-4-30-20(28)16-12(3)14(9-22)18(31-16)23-10-15-17(26)24-21(29)25(19(15)27)13-7-5-6-11(2)8-13/h5-8,10,27H,4H2,1-3H3,(H,24,26,29)/b23-10+

InChI Key

DOBCHLMIWOSCBX-AUEPDCJTSA-N

Isomeric SMILES

CCOC(=O)C1=C(C(=C(S1)/N=C/C2=C(N(C(=O)NC2=O)C3=CC=CC(=C3)C)O)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC(=C3)C)O)C#N)C

Origin of Product

United States

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